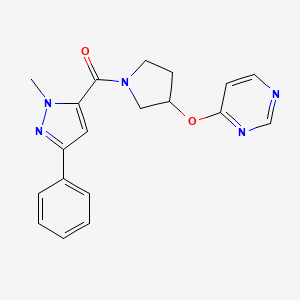

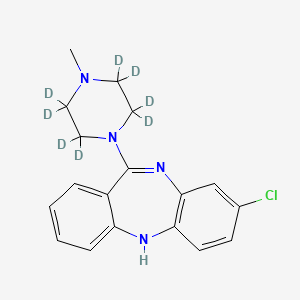

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves the use of phosphorous oxychloride as a cyclizing agent . An alternative preparation method uses 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula: C10H11N3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxychloride in pyridine .Physical And Chemical Properties Analysis

The molecular weight of this compound is 173.2144 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Antimicrobial Activity

- A study by Kumar et al. (2012) reported on derivatives of pyrazolines, including compounds similar to the one , demonstrating significant antimicrobial activities. These compounds, including those with a methoxy group, showed high effectiveness against microbes, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Formulation for Toxicology and Clinical Studies

- Research by Burton et al. (2012) focused on developing a formulation for a poorly water-soluble compound, similar in structure, for use in early toxicology and clinical studies. This study aimed at increasing in vivo exposure of such compounds, which is crucial for their effective application in medical research (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).

Molecular Structure Analysis

- A 2013 study by Swamy et al. focused on analyzing the molecular structure of isomorphous compounds, including pyrazolo and pyridine derivatives. This research adds to the understanding of the molecular characteristics of such compounds, which is vital for their application in various scientific fields (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Synthesis of Low-Cost Emitters

- Volpi et al. (2017) conducted research on synthesizing low-cost emitters with large Stokes' shifts, utilizing derivatives similar to the compound . These findings have implications for the development of cost-effective materials with significant optical properties (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).

Anticancer Activity

- Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives, including pyrimidine derivatives, and evaluated their potential as antimicrobial and anticancer agents. This highlights the relevance of such compounds in the development of new cancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function . .

Biochemical Pathways

The compound’s interaction with Tyrosine-protein phosphatase non-receptor type 1 can affect various biochemical pathways. These pathways are involved in critical cellular processes such as signal transduction, cell cycle regulation, and apoptosis. The inhibition of this enzyme can disrupt these pathways, leading to various downstream effects .

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its target and the biochemical pathways it affects. Potential effects could include altered cell growth and division, disrupted signal transduction, and induced apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects

properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-23-17(11-16(22-23)14-5-3-2-4-6-14)19(25)24-10-8-15(12-24)26-18-7-9-20-13-21-18/h2-7,9,11,13,15H,8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINSMDAWWSCTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2969477.png)

![Ethyl 4-({[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2969479.png)

![5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2969482.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)

![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)

![2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2969493.png)

![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)